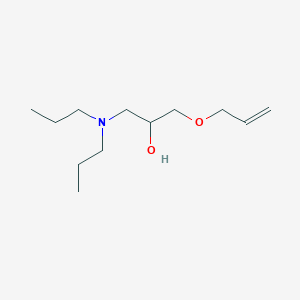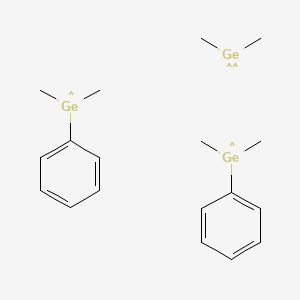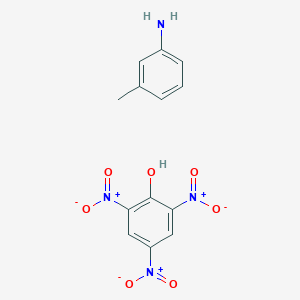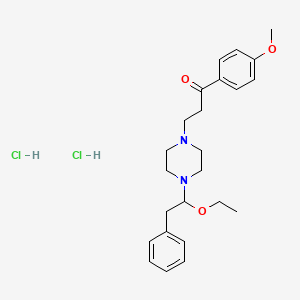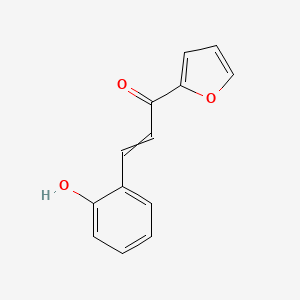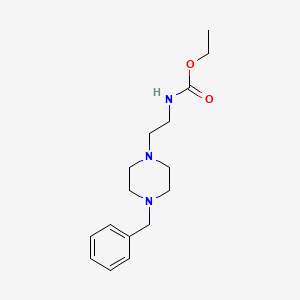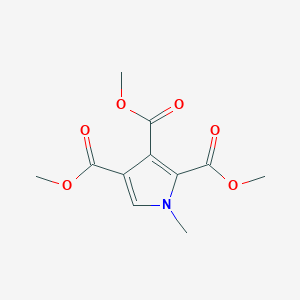
2,2,3,3-Tetranitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetranitrobutane is an organic compound with the molecular formula C4H6N4O8 It is a highly nitrated derivative of butane, characterized by the presence of four nitro groups attached to the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetranitrobutane typically involves the nitration of butane derivatives. One common method is the nitration of 2,3-dinitrobutane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the tetranitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain safety and efficiency. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
化学反応の分析
Types of Reactions
2,2,3,3-Tetranitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Higher nitrated derivatives or carboxylic acids.
Reduction: Diamino derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
科学的研究の応用
2,2,3,3-Tetranitrobutane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrated compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,3,3-Tetranitrobutane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar carbon backbone but without nitro groups.
1,1,3,3-Tetranitrobutane: Another nitrated butane derivative with a different arrangement of nitro groups.
Uniqueness
2,2,3,3-Tetranitrobutane is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
20919-97-5 |
|---|---|
分子式 |
C4H6N4O8 |
分子量 |
238.11 g/mol |
IUPAC名 |
2,2,3,3-tetranitrobutane |
InChI |
InChI=1S/C4H6N4O8/c1-3(5(9)10,6(11)12)4(2,7(13)14)8(15)16/h1-2H3 |
InChIキー |
TZYHJVUDEVSVCR-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


